2-(4-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one
Overview
Description
2-(4-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one is a useful research compound. Its molecular formula is C20H18BrNO3 and its molecular weight is 400.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.04701 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- The development of efficient synthesis methods for related compounds has been a focus of research. For example, one-pot synthesis techniques for creating 1,4-dihydro-3,1-benzoxazine-2-thiones demonstrate the interest in developing novel compounds with potentially useful properties. These methods involve reactions of 2-bromophenyl isothiocyanates with carbonyl compounds, indicating a broad interest in bromophenyl-related compounds for their chemical versatility and potential application in various fields (Kobayashi et al., 2010).
Antimicrobial and Antituberculotic Activities
- Some derivatives have shown promising antimicrobial activities, suggesting their potential use in combating infections. For instance, quinazolinones synthesized from p-bromoanthranilic acid have displayed antimicrobial properties, indicating the utility of bromophenyl compounds in the development of new antimicrobial agents (Patel et al., 2006).
- Halogenated benzoxazine diones, including those with bromophenyl groups, have been synthesized and tested against mycobacterium strains, showing that such compounds could be valuable in the search for new antituberculotic drugs (Waisser et al., 2007).
Catalysis and Material Science
- In the realm of catalysis and material science, bromophenyl compounds have been used to synthesize palladium complexes, showcasing the role of these chemicals in developing catalysts for organic reactions. This includes the preparation of [2,6-bis(2-oxazolinyl)phenyl]palladium complexes, indicating their significance in catalytic processes (Kimura & Uozumi, 2008).
Properties
IUPAC Name |
2-(4-bromophenyl)-4-(4-butoxyphenyl)-1,3-oxazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-2-3-12-24-17-10-6-14(7-11-17)18-13-19(23)25-20(22-18)15-4-8-16(21)9-5-15/h4-11,13H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFBGOUWTLHZMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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